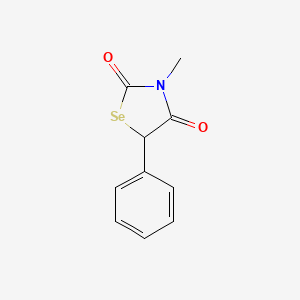
3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione is an organoselenium compound with the molecular formula C10H9NO2Se.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione typically involves the reaction of phenylselenyl chloride with 3-methyl-2,4-thiazolidinedione under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the selenazolidine ring .
Industrial Production Methods
This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce various selenoethers .
Scientific Research Applications
3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing heterocycles.
Medicine: Research is ongoing into its potential therapeutic uses, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione involves its interaction with various molecular targets and pathways. Selenium-containing compounds are known to exert their effects through redox reactions, where they can act as antioxidants by neutralizing reactive oxygen species. This compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-phenyl-1,3-thiazolidine-2,4-dione: Similar structure but contains sulfur instead of selenium.
3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione: Contains oxygen instead of selenium.
3-Methyl-5-phenyl-1,3-imidazolidine-2,4-dione: Contains nitrogen instead of selenium.
Uniqueness
The uniqueness of 3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione lies in the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs.
Properties
CAS No. |
5533-48-2 |
|---|---|
Molecular Formula |
C10H9NO2Se |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO2Se/c1-11-9(12)8(14-10(11)13)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChI Key |
KJNYFWCNFSZCFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C([Se]C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
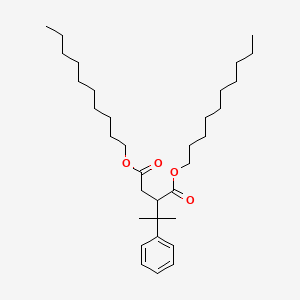
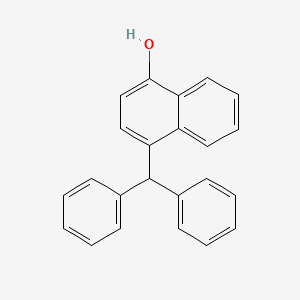
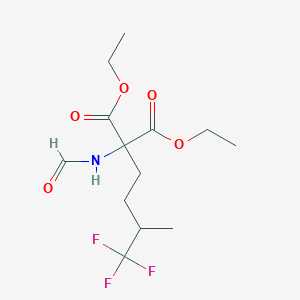
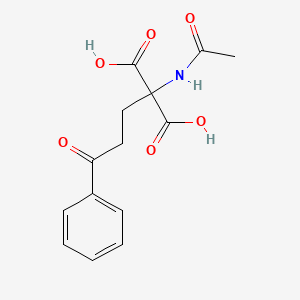
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
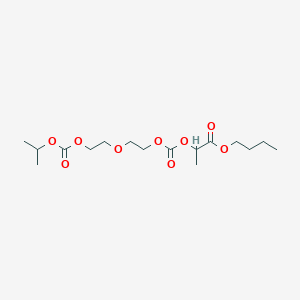
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
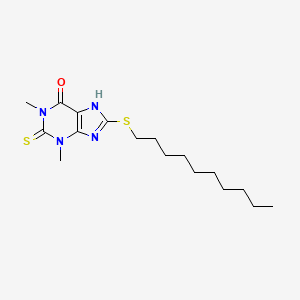
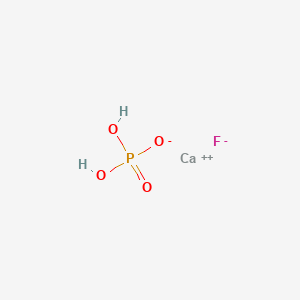
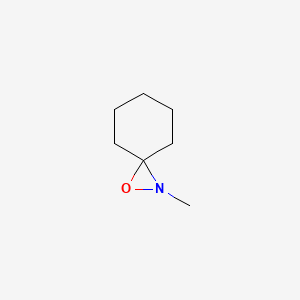

![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
